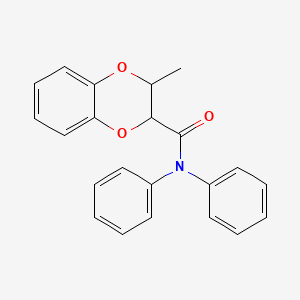![molecular formula C26H28O2 B4065992 tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methylphenyl)methanone]](/img/structure/B4065992.png)
tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methylphenyl)methanone]
Overview
Description
Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methylphenyl)methanone] is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Electron Transfer Photochemistry
Herbertz, Blume, and Roth (1998) explored the electron transfer photochemistry of a bridged norcaradiene, providing insight into radical cation nucleophilic capture mechanisms that could be relevant for understanding the reactivity of similar compounds, including tricyclo[3.3.1.13,7]decane derivatives. The study highlighted the regiospecific nucleophilic attack in these systems, which could have implications for designing novel synthetic routes involving tricyclo[3.3.1.13,7]decane derivatives (Herbertz, Blume, & Roth, 1998).
Cyclopropanation and Epoxidation
Volkers et al. (2009) demonstrated the cyclopropanation and epoxidation of tricyclo[5.2.1.02,6]deca-2(6),8-dien-3-one, yielding strained annulated cyclopropanes and epoxides. This research outlines methods for the functionalization of tricyclo[3.3.1.13,7]decane derivatives, potentially opening new pathways for the synthesis of complex molecular architectures (Volkers, Mao, Klunder, & Zwanenburg, 2009).
1,3-Dipolar Cycloaddition
Ong and Chien (1996) investigated 1,3-dipolar cycloaddition reactions leading to the construction of a spiro[4.5]decane system. Their work provides a method for the regio-, stereo-, and chemoselective synthesis of cyclic systems, which could be applicable to the synthesis of tricyclo[3.3.1.13,7]decane derivatives, showcasing the versatility of these compounds in synthetic chemistry (Ong & Chien, 1996).
Synthesis and Characterization of New Soluble Cardo Polyamides
Liaw et al. (2000) synthesized and characterized new soluble cardo polyamides containing the tricyclo[5.2.1.02,6]decane group, showcasing the potential of tricyclo[3.3.1.13,7]decane derivatives in the development of high-performance polymers with excellent thermal stability and mechanical properties (Liaw, Liaw, & Chung, 2000).
Site Selective Oxidation Using Fungi
Ridyard et al. (1996) explored the site-selective oxidation of tricyclo[3.3.1.13,7]decane (adamantane) and some of its derivatives using fungi of the genus Absidia. This study highlights the biocatalytic potential for the selective modification of tricyclo[3.3.1.13,7]decane derivatives, offering a green chemistry approach to synthesizing functionalized derivatives (Ridyard, Whittaker, Higgins, Roberts, Willets, Bailey, & Rosair, 1996).
properties
IUPAC Name |
[3-(4-methylbenzoyl)-1-adamantyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c1-17-3-7-21(8-4-17)23(27)25-12-19-11-20(13-25)15-26(14-19,16-25)24(28)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSGOBVNMOOBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylbenzoyl)-1-adamantyl]-(4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4065911.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-iodobenzamide](/img/structure/B4065921.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4065931.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4065932.png)
![4-Chloro-N-{2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methyl-benzyl)-benzenesulfonamide](/img/structure/B4065938.png)
![4-Chloro-N-(2-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4065942.png)
![N-(3,4-dimethylphenyl)-2-{methyl[3-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065953.png)

![N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}methanamine](/img/structure/B4065985.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4065991.png)
![N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065994.png)
![(2-aminoethyl)[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amine](/img/structure/B4066002.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide](/img/structure/B4066004.png)